3-Methoxycinnoline
Overview
Description
3-methoxycinnoline is a member of cinnolines.
Scientific Research Applications
Methylation Studies in Organic Chemistry
3-Methoxycinnoline has been examined in the context of methylation reactions, a crucial process in organic chemistry. For example, Ames et al. (1971) investigated the effects of methoxy-groups in the methylation of 4(1H)-cinnolone and cinnoline, revealing the formation of various methylated products, including this compound derivatives (Ames et al., 1971).
Pharmacological Research
This compound derivatives have been explored for their potential pharmacological applications:
Ünver and Cantürk (2018) synthesized new ferulic acid (FA)-quinoline esters and tested their cytotoxic and apoptotic effects on leukemia cell lines, highlighting the compound's potential in cancer therapy (Ünver & Cantürk, 2018).
Płowuszyńska and Gliszczyńska (2021) discussed the wide range of biologically useful properties of p-methoxycinnamic acid (p-MCA), including its therapeutic and nutraceutical applications, particularly in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Phototoxicity Research
Marutani et al. (1993) researched the phototoxicity of fluoroquinoline derivatives, including those with a methoxy group, highlighting the significance of such modifications in reducing phototoxic effects (Marutani et al., 1993).
Antitumor and Antibacterial Activities
Kusari et al. (2009) explored the production of camptothecin and analogues, including 9-methoxycamptothecin, by an endophytic fungus, highlighting their antineoplastic properties (Kusari, Zühlke, & Spiteller, 2009).
Liu et al. (2020) synthesized novel quinoxaline derivatives with methoxy groups and evaluated their pesticidal activities, including herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
O’Donnell et al. (2010) studied the antimicrobial activities of synthetic quinolines, including their effectiveness against MRSA, with some compounds showing significant bioactivity (O’Donnell, Smyth, Ramachandran, & Smyth, 2010).
Nutraceutical and Food Industry Applications
Barberousse et al. (2008) reviewed analytical methodologies for quantifying ferulic acid and its oligomers, highlighting its high antioxidant properties and potential applications in the food industry (Barberousse, Roiseux, Robert, Paquot, Deroanne, & Blecker, 2008).
Ou and Kwok (2004) discussed the various physiological functions of ferulic acid, including its use in the food and cosmetic industries, due to its antioxidant, antimicrobial, anti-inflammatory, and other beneficial properties (Ou & Kwok, 2004).
Properties
IUPAC Name |
3-methoxycinnoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVFAARDDFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325503 | |
Record name | 3-methoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17372-80-4 | |
Record name | 3-methoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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